Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a trifluoromethyl group, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate typically involves multiple stepsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles can reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- 3-(Trifluoromethyl)benzonitrile
- 3-(Trifluoromethyl)phenol
Uniqueness
Methyl 3-((methyl(trifluoromethyl)amino)methyl)benzoate is unique due to the presence of both the trifluoromethyl and amino groups, which confer distinct chemical properties and reactivity. This combination is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications .
Properties
Molecular Formula |
C11H12F3NO2 |
---|---|
Molecular Weight |
247.21 g/mol |
IUPAC Name |
methyl 3-[[methyl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-15(11(12,13)14)7-8-4-3-5-9(6-8)10(16)17-2/h3-6H,7H2,1-2H3 |
InChI Key |
RFGLZPDXSCUFFM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC(=CC=C1)C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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